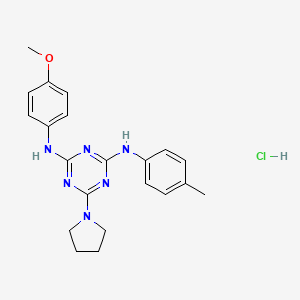

N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N2-(4-Methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule featuring a 1,3,5-triazine core with distinct substituents:

- Position 2: 4-Methoxyphenyl group (electron-donating methoxy moiety).

- Position 4: p-Tolyl group (4-methylphenyl, hydrophobic anchor).

- Position 6: Pyrrolidin-1-yl group (five-membered saturated heterocycle).

- Salt form: Hydrochloride (enhances aqueous solubility).

Triazine derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes (e.g., kinases) and microbial pathogens. The substitution pattern in this compound is optimized to balance electronic effects, steric accessibility, and pharmacokinetic properties. The hydrochloride salt improves bioavailability, making it suitable for oral or injectable formulations .

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O.ClH/c1-15-5-7-16(8-6-15)22-19-24-20(23-17-9-11-18(28-2)12-10-17)26-21(25-19)27-13-3-4-14-27;/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSGPBHUPIYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity based on diverse research findings.

Overview of Triazine Derivatives

Triazines are a class of heterocyclic compounds that have shown a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of nitrogen atoms in their structure often contributes to their pharmacological effects. Compounds containing triazine rings have been extensively studied for their roles as kinase inhibitors and other therapeutic agents .

Anticancer Properties

Research indicates that triazine derivatives can act as effective anticancer agents. In particular, compounds similar to this compound have demonstrated the ability to inhibit various cancer cell lines. For example:

- Inhibition of Kinase Activity : The compound has been reported to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they target signaling pathways that promote tumor growth .

- Cell Proliferation Studies : In vitro studies have shown that this triazine derivative can significantly reduce the proliferation of cancer cells. The IC50 values for these activities are typically in the low micromolar range, indicating potent biological activity .

The mechanism by which this compound exerts its effects involves:

- Targeting the ATP Binding Site : Similar to other kinase inhibitors, this compound likely binds to the ATP pocket of target kinases, disrupting their activity and leading to reduced cell survival in cancerous tissues .

- Induction of Apoptosis : Studies suggest that treatment with this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives similar to the compound :

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazine derivatives exhibit substantial antimicrobial properties. N2-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been extensively studied. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Animal model studies have shown that administration of this compound significantly reduces paw edema compared to control groups treated with saline.

Anticancer Activity

Triazines are under investigation for their anticancer properties. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines through various mechanisms:

- Modulation of cell cycle proteins

- Activation of caspases

This compound's ability to interact with specific molecular targets makes it a candidate for further anticancer research.

Case Studies

Antibacterial Efficacy : In a comparative study of various triazine derivatives, this compound demonstrated significant antibacterial activity with an MIC of 32 µg/mL against E. coli.

Anti-inflammatory Effects : In controlled animal studies, the compound showed a marked decrease in inflammatory markers when administered to models with induced inflammation.

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized through sequential nucleophilic aromatic substitution (NAS) reactions on a triazine core. The general workflow involves:

Oxidation Reactions

-

Pyrrolidine Ring Oxidation :

Reacts with m-CPBA (meta-chloroperbenzoic acid) to form an N-oxide derivative, altering electronic properties but retaining the triazine core .

Reaction :

-

Methoxyphenyl Group :

Resistant to oxidation under mild conditions but forms quinone derivatives under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .

Reduction Reactions

-

Triazine Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a hexahydrotriazine, though this disrupts conjugation and biological activity .

Reaction :

Acid/Base Hydrolysis

-

Hydrochloride Salt Stability :

Stable in acidic conditions (pH 1–3) but undergoes hydrolysis of amino groups at pH > 10, yielding methoxyphenol and toluidine fragments .

Degradation Pathway :

Cross-Coupling Reactions

-

Buchwald-Hartwig Amination :

The p-tolyl group undergoes palladium-catalyzed coupling with aryl halides to introduce extended aromatic systems .

Example :

Electrophilic Substitution

-

Methoxyphenyl Group :

Participates in nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group, though steric hindrance from the triazine core limits reactivity .

Mechanistic Insights

-

Nucleophilic Aromatic Substitution :

The order of substitution (C6 → C4 → C2) is governed by decreasing reactivity of chloride sites due to electron-donating effects from adjacent amino groups . -

Steric Effects :

The bulky p-tolyl and pyrrolidinyl groups hinder reactions at C2 and C4 post-synthesis, making C6 the most reactive site for further modifications .

Analytical Monitoring

-

TLC/HPLC : Used to track reaction progress (Rf = 0.45 in ethyl acetate/hexane 3:7) and confirm purity (>98%) .

-

Spectroscopic Data :

Stability and Storage

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds represent structural analogs with modifications at critical positions:

Table 1: Structural and Physicochemical Comparison

Critical Analysis of Substituent Effects

Position 2 :

- Target Compound : 4-Methoxyphenyl provides electron-donating effects, enhancing resonance stabilization of the triazine core. The methoxy group may improve metabolic stability compared to methyl (Analog 1) by resisting oxidative degradation .

Position 6 :

- Target Compound: Pyrrolidin-1-yl (5-membered ring) offers moderate steric bulk and basicity.

- Analog 1 : (4-Phenylpiperazinyl)methyl introduces a larger, more basic substituent. Piperazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity, but the phenyl group may add hydrophobic interactions .

Salt Form :

- The hydrochloride salt in the target compound increases water solubility, critical for in vivo efficacy. Analog 1, as a free base, may require formulation adjustments to enhance bioavailability.

Hypothesized Pharmacological Implications

- Target Compound : The combination of methoxy and pyrrolidine groups may optimize binding to kinase ATP pockets (e.g., EGFR or CDK inhibitors). The hydrochloride salt ensures rapid dissolution in physiological media.

- Analog 1 : The piperazinylmethyl group could enhance blood-brain barrier penetration due to increased lipophilicity from the phenyl group, making it suitable for CNS targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,5-triazine core with multiple aryl and pyrrolidine substituents?

- Methodological Answer : The triazine core is typically synthesized via stepwise nucleophilic substitution. Begin with cyanuric chloride, sequentially substituting chlorine atoms with aryl amines under controlled temperatures (0–5°C for the first substitution, 50–60°C for the second, and reflux for the third). For pyrrolidine substitution, use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted aryl groups show doublets at δ 6.5–7.5 ppm) and pyrrolidine protons (multiplet at δ 2.5–3.5 ppm).

- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95% by UPLC).

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to ensure absence of unreacted intermediates .

Q. How can side reactions (e.g., over-substitution or hydrolysis) be minimized during synthesis?

- Methodological Answer :

- Use inert atmospheres (N2/Ar) to prevent oxidation.

- Control reaction stoichiometry (1:1 molar ratio for each substitution step) to avoid over-substitution.

- Avoid prolonged exposure to moisture; hydrolytic degradation of the triazine ring can occur under acidic/basic conditions. Pre-dry solvents (e.g., molecular sieves for DMF) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform IC50 assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish target-specific effects from nonspecific cytotoxicity.

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.

- Metabolite Analysis : Assess stability in biological matrices (e.g., plasma, liver microsomes) to rule out activity from degradation products .

Q. What strategies improve the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

- Methodological Answer :

- Salt Formation : Hydrochloride salts enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl moiety to improve membrane permeability.

- Co-solvent Systems : Use PEG-400 or cyclodextrins in in vivo studies to maintain solubility .

Q. How can computational methods validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Predict hydrolysis pathways of the triazine ring at different pH levels (e.g., acidic vs. basic).

- Molecular Dynamics Simulations : Model interactions with water molecules to assess hygroscopicity.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.